N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
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Description
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Julolidines Synthesis : A study by Katritzky et al. (1996) explores the synthesis of julolidines, compounds that share structural similarities with tetrahydroquinoline derivatives. The research outlines a convenient synthesis method using benzotriazole methodology, leading to various julolidines with potential applications in medicinal and organic chemistry (Katritzky et al., 1996).
Pyrrolidine and Tetrahydroquinoline Derivatives : Lu and Shi (2007) report on the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, yielding pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. These findings highlight a facile synthetic protocol for producing compounds that may have relevance to the research on N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, given their structural components (Lu & Shi, 2007).
Potential Applications
Histamine-3 Receptor Antagonists : Zhou et al. (2012) discuss the development of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Although not directly mentioning the specific compound , this research indicates the potential biological activity of related structures in targeting neurotransmitter receptors, suggesting a framework for investigating similar compounds (Zhou et al., 2012).
Photolysis and Pyrolysis Studies : Singh and Prager (1992) explored the chemistry of 5-oxodihydroisoxazoles, including reactions relevant to isoxazolyl and tetrahydroquinoline frameworks. Their work on photolysis and pyrolysis provides insight into the reactivity and transformation pathways of such compounds, potentially informing the synthetic strategies and applications of N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (Singh & Prager, 1992).
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-25-9-4-5-15-13-16(6-7-17(15)25)18(26-10-2-3-11-26)14-22-20(27)21(28)23-19-8-12-29-24-19/h6-8,12-13,18H,2-5,9-11,14H2,1H3,(H,22,27)(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZAZJGFKSWNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NOC=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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